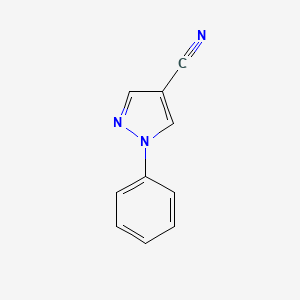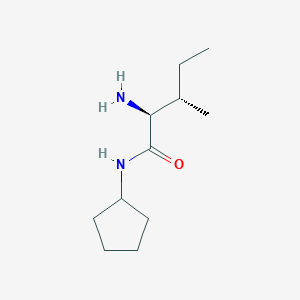
1-phenyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of “1-phenyl-1H-pyrazole-4-carbonitrile” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .
Molecular Structure Analysis
The InChI code for “1-phenyl-1H-pyrazole-4-carbonitrile” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H . This code provides a standard way to encode the compound’s molecular structure and formula .
Chemical Reactions Analysis
The reactivity of “1-phenyl-1H-pyrazole-4-carbonitrile” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .
Physical And Chemical Properties Analysis
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Evaluation
This compound has been evaluated for its potential as an antioxidant and antimicrobial agent. Optimizing solvent components in its synthesis can lead to variations like 5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, which may have specific applications in these fields .
Synthesis of Fipronil Derivatives
1-Phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of fipronil derivatives via Suzuki–Miyaura reaction. Fipronil is a widely used insecticide with applications in agriculture .
Heterocyclic Chemistry
The compound serves as a precursor for the synthesis of various heterocyclic compounds, which have a wide range of applications in chemical fields. Multicomponent reactions using this compound can lead to the creation of novel pyrazole derivatives .
One-Pot Synthesis Protocols
It is involved in one-pot synthesis protocols for creating 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be catalyzed by alumina–silica-supported MnO2. Such protocols are valuable for their efficiency and environmental friendliness .
Wirkmechanismus
Target of Action
Compounds bearing nitrile functional groups are known to be active pharmacophores . They have been recognized for their roles in medical agents and offer insight into the binding of small molecule inhibitors .
Mode of Action
It’s known that nitrile-containing agents can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc) .
Biochemical Pathways
It’s known that nitrile-containing compounds can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
Compounds bearing nitrile functional groups have been recognized for their roles in medical agents, offering insight into the binding of small molecule inhibitors .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored in a dry environment . This suggests that the compound’s stability and efficacy may be influenced by factors such as temperature and humidity.
Safety and Hazards
“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUOMWCBAUSGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447994 | |
| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
709-04-6 | |
| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)









![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

